Methyl 2-(pyrrolidine-1-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyrrolidine-1-carboxamido)acetate is a versatile chemical compound with the molecular formula C8H14N2O3. It is used in various scientific research fields due to its unique structure and properties. This compound is particularly significant in drug synthesis, organic chemistry, and the development of bioactive molecules.
Mechanism of Action
Target of Action
Methyl 2-(pyrrolidine-1-carboxamido)acetate is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have been characterized by target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine-based compounds have been known to play a crucial role as a building block in organic synthesis and characterize the structure of many ligands .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine-based compounds have been used to efficiently catalyze transformations, leading to the construction of complex molecular architectures .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidine-1-carboxamido)acetate typically involves the reaction of pyrrolidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine nitrogen attacks the carbonyl carbon of methyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidine-1-carboxamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 2-(pyrrolidine-1-carboxamido)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It is involved in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-(pyrrolidine-1-carboxamido)acetate can be compared with other similar compounds, such as:
Methyl 2-(pyrrolidine-1-carboxamido)propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-(pyrrolidine-1-carboxamido)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(pyrrolidine-1-carboxamido)butanoate: Similar structure but with a butanoate group instead of an acetate group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups .
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)6-9-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPCQOSKZEBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.